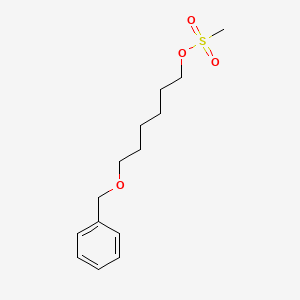

6-(Benzyloxy)hexyl methanesulfonate

Description

Chemical Significance of the Methanesulfonate (B1217627) (Mesylate) Moiety as a Leaving Group

The hydroxyl group (-OH) of an alcohol is inherently a poor leaving group in nucleophilic substitution and elimination reactions because the hydroxide (B78521) anion (HO⁻) is a strong base. organic-chemistry.orgacs.org To overcome this, the hydroxyl group is often converted into a sulfonate ester, such as a methanesulfonate (mesylate, -OMs), by reaction with methanesulfonyl chloride (MsCl). thieme-connect.com This transformation dramatically enhances the leaving group ability, as the resulting mesylate anion is a very weak base and is stabilized by resonance. wikipedia.orgnih.gov

Comparison of Mesylate Reactivity with Other Common Leaving Groups

The effectiveness of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. acs.org Sulfonate esters like mesylates, tosylates (p-toluenesulfonates), and triflates (trifluoromethanesulfonates) are excellent leaving groups because their corresponding sulfonic acids are very strong acids. nih.gov

The reactivity of mesylates is often compared to other common leaving groups such as tosylates and halides.

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Group Ability |

| Triflate | -OTf | Trifluoromethanesulfonic acid | ~ -13 | Excellent |

| Tosylate | -OTs | p-Toluenesulfonic acid | ~ -2.8 | Very Good |

| Mesylate | -OMs | Methanesulfonic acid | ~ -1.9 | Very Good |

| Iodide | I⁻ | Hydroiodic acid | ~ -10 | Good |

| Bromide | Br⁻ | Hydrobromic acid | ~ -9 | Good |

| Chloride | Cl⁻ | Hydrochloric acid | ~ -7 | Moderate |

This table provides a comparative overview of common leaving groups in organic synthesis.

Triflate is generally considered a superior leaving group to both tosylate and mesylate due to the strong electron-withdrawing effect of the three fluorine atoms, which further stabilizes the negative charge. fiveable.me Tosylates and mesylates have very similar leaving group abilities and are often used interchangeably in organic synthesis. organic-chemistry.org Compared to halides, mesylates are generally better leaving groups than chlorides and bromides. semanticscholar.org An advantage of using mesylates is that the conversion of an alcohol to a mesylate proceeds with retention of configuration at the carbon atom, as the C-O bond is not broken during this step. wikipedia.orgnih.gov

General Scope of Mesylate Participation in Nucleophilic Substitution and Elimination Reactions

Alkyl mesylates are versatile substrates that can undergo the full range of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, much like alkyl halides. organic-chemistry.orgthieme-connect.com The specific pathway taken depends on the structure of the alkyl group (primary, secondary, tertiary), the nature of the nucleophile/base, and the reaction conditions.

SN2 Reactions : Primary and secondary alkyl mesylates are excellent substrates for SN2 reactions with a wide variety of strong nucleophiles. thieme-connect.com These reactions proceed with inversion of stereochemistry at the carbon center. The use of mesylates under these conditions avoids the use of strong acids which can cause rearrangements. thieme-connect.com

SN1 Reactions : Tertiary alkyl mesylates, or secondary mesylates with weak nucleophiles in polar protic solvents, can undergo SN1 reactions. thieme-connect.com These reactions involve the formation of a carbocation intermediate and can lead to a loss of stereochemistry and potential rearrangement products. thieme-connect.com

E2 Reactions : When treated with strong, sterically hindered bases, alkyl mesylates can undergo E2 elimination to form alkenes. bham.ac.uk This method is particularly useful for primary and secondary mesylates and avoids the strongly acidic conditions of alcohol dehydration, which can cause rearrangements. bham.ac.uknih.govnih.gov

E1 Reactions : E1 reactions can compete with SN1 reactions, particularly at higher temperatures, when tertiary mesylates are solvolyzed in the presence of a weak, non-nucleophilic base. thieme-connect.com

Strategic Importance of the Benzyloxy Ether Group in Organic Synthesis

The benzyloxy group (BnO-), also known as a benzyl (B1604629) ether, is one of the most widely used protecting groups for hydroxyl functions in the multistep synthesis of complex organic molecules. beilstein-journals.org Its popularity stems from its ease of installation, general stability under a wide range of reaction conditions, and the variety of methods available for its selective removal. organic-chemistry.org

Utility as a Robust and Cleavable Protecting Group for Alcohols

The benzyl ether group is prized for its robustness. It is stable to a wide array of reagents, including strong bases, many oxidizing and reducing agents, and both acidic and basic aqueous conditions that would cleave other protecting groups like silyl (B83357) ethers or acetals. uwindsor.ca

Methods for Benzyl Ether Formation and Cleavage:

| Reaction Type | Common Reagents and Conditions |

| Protection (Formation) | Benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base (e.g., NaH, KH) in a solvent like THF or DMF (Williamson Ether Synthesis). organic-chemistry.orgsynarchive.com |

| Benzyl trichloroacetimidate (B1259523) under acidic conditions for acid-sensitive substrates. organic-chemistry.org | |

| Deprotection (Cleavage) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) is the most common method, yielding the alcohol and toluene. organic-chemistry.orgjk-sci.com |

| Dissolving metal reduction (e.g., Na in liquid NH₃). uwindsor.ca | |

| Oxidative cleavage using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), particularly for p-methoxybenzyl (PMB) ethers. nih.govorganic-chemistry.org | |

| Lewis acids (e.g., BCl₃·SMe₂) for mild and selective cleavage. organic-chemistry.org |

This table summarizes common methods for the protection of alcohols as benzyl ethers and their subsequent deprotection.

The most common method for cleaving a benzyl ether is catalytic hydrogenolysis, which is exceptionally mild and high-yielding. jk-sci.com However, this method is incompatible with the presence of other reducible functional groups, such as alkenes or alkynes, in the molecule. uwindsor.ca This is where alternative deprotection methods become crucial.

Principles of Orthogonal Protecting Group Strategies

In the synthesis of complex molecules with multiple functional groups, it is often necessary to protect and deprotect different functional groups at various stages. Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each type of protecting group can be removed by a specific set of reagents without affecting the others. wikipedia.orgfiveable.me

The ability to selectively cleave one protecting group while others remain intact provides precise control over the synthetic route. fiveable.me For example, a molecule might contain a benzyl ether (cleaved by hydrogenolysis), a silyl ether (cleaved by fluoride (B91410) ions), and a tert-butoxycarbonyl (Boc) group (cleaved by acid). Each of these can be removed independently, allowing for sequential reactions at different sites within the molecule. The benzyl ether group is a cornerstone of many orthogonal protection schemes due to its unique cleavage conditions (typically hydrogenolysis) compared to many other common protecting groups. wikipedia.orgbham.ac.uk

Rationale for Utilizing 6-(Benzyloxy)hexyl Methanesulfonate as a Bifunctional Building Block

The strategic value of this compound lies in the combination of its two distinct functional groups within a single, versatile molecule. This bifunctionality allows it to serve as a key building block in the synthesis of more complex structures. acs.orgnih.govorganic-chemistry.orgrsc.org

The molecule consists of a six-carbon aliphatic chain. One end of the chain is terminated by a methanesulfonate group, which acts as an excellent leaving group for nucleophilic substitution reactions. The other end is capped with a benzyloxy group, which serves as a stable protecting group for what was originally a primary alcohol.

This arrangement is highly advantageous for several reasons:

Controlled Reactivity : The mesylate end of the molecule is highly reactive towards nucleophiles, allowing for the attachment of this six-carbon linker to a variety of substrates.

Latent Functionality : The benzyloxy group on the other end is unreactive under the conditions typically used for substitution at the mesylate position. This "masks" a hydroxyl group.

Sequential Deprotection and Elaboration : After the initial coupling reaction via the mesylate, the benzyl protecting group can be removed at a later stage in the synthesis to reveal the primary alcohol. This newly exposed hydroxyl group can then participate in further chemical transformations, such as oxidation, esterification, or another coupling reaction.

Overview of Research Contributions Pertaining to this compound

The strategic importance of this compound is underscored by its application in the total synthesis of natural products and the preparation of various bioactive molecules. Research has demonstrated its role as a key intermediate in the construction of complex molecular frameworks, highlighting its versatility as a synthon.

One notable application is in the synthesis of N-alkylated deoxynojirimycin (DNJ) derivatives, which are investigated for their potential antiviral activities. nih.gov In a multi-step synthesis, 1,6-hexanediol (B165255) is first mono-protected with a benzyl group to yield 6-(benzyloxy)hexan-1-ol (B1273247). nih.gov This alcohol is then converted to this compound by reaction with methanesulfonyl chloride in the presence of a base. nih.gov The resulting mesylate serves as a potent electrophile for the alkylation of various nucleophiles. For instance, it is used to alkylate the nitrogen atom of deoxynojirimycin, a crucial step in the synthesis of these potent α-glucosidase inhibitors. nih.gov The benzyl protecting group is subsequently removed by hydrogenation to afford the final target molecules. nih.gov

The versatility of this compound is further illustrated in its use for the synthesis of intermediates for β2 adrenergic receptor agonists. google.com In this context, it is prepared from 6-(benzyloxy)hexan-1-ol and methanesulfonyl chloride and is then used to alkylate other functionalized molecules, demonstrating its utility in building complex pharmaceutical scaffolds. google.com

Furthermore, research on potential neuroprotective agents for conditions like Alzheimer's disease has utilized this compound. In the synthesis of hydroxypyridinone-diamine hybrids, this compound is employed to introduce the C6 linker, which is crucial for the biological activity of the final compounds. nih.gov The synthesis involves the preparation of the mesylate from the corresponding alcohol, followed by its reaction with an amine to form the desired carbon-nitrogen bond. nih.gov

The following table provides a summary of selected research applications of this compound, detailing the type of reaction and the resulting products.

| Reactant(s) | Reagent(s) | Product(s) | Reaction Type | Reference |

| 6-(Benzyloxy)hexan-1-ol | Methanesulfonyl chloride, Triethylamine (B128534) | This compound | Mesylation | nih.gov |

| Deoxynojirimycin, this compound | Sodium hydride | N-(6-(Benzyloxy)hexyl)deoxynojirimycin | N-Alkylation | nih.gov |

| Phenolic compounds | This compound, Base | 6-(Benzyloxy)hexyl aryl ethers | O-Alkylation | google.comresearchgate.netwhiterose.ac.uk |

| Amines | This compound | N-(6-(Benzyloxy)hexyl)amines | N-Alkylation | nih.gov |

The chemical properties of this compound make it a highly effective alkylating agent. The methanesulfonate group is a superior leaving group compared to halides in many instances, leading to faster reaction rates and higher yields in nucleophilic substitution reactions. The benzyl ether protecting group is robust enough to withstand a variety of reaction conditions, yet it can be selectively cleaved without affecting other sensitive functional groups in the molecule. This combination of a reactive alkylating moiety and a stable, yet easily removable, protecting group is what makes this compound a preferred synthon in many synthetic endeavors.

The table below outlines the key chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C14H22O4S | sigmaaldrich.com |

| Molecular Weight | 286.39 g/mol | sigmaaldrich.com |

| Appearance | Pale-yellow to Yellow-brown Liquid | google.com |

| CAS Number | 170656-31-2 | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-phenylmethoxyhexyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4S/c1-19(15,16)18-12-8-3-2-7-11-17-13-14-9-5-4-6-10-14/h4-6,9-10H,2-3,7-8,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXSODCTKRBSNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCCCCOCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Benzyloxy Hexyl Methanesulfonate

Preparation of 6-(Benzyloxy)hexan-1-ol (B1273247) (Precursor Synthesis)

The synthesis of the precursor, 6-(benzyloxy)hexan-1-ol, is achieved through the mono-protection of a diol, specifically 1,6-hexanediol (B165255).

Strategies for Mono-protection of Diols (e.g., 1,6-hexanediol)

The selective protection of one hydroxyl group in a symmetrical diol like 1,6-hexanediol is a key challenge. A common and effective method is mono-benzylation. rsc.orgjst.go.jp This involves reacting 1,6-hexanediol with benzyl (B1604629) bromide in the presence of a base. rsc.orgjst.go.jpnih.gov

One reported procedure involves dissolving 1,6-hexanediol in an anhydrous solvent like dimethylformamide (DMF) and cooling the solution to 0°C. rsc.org A slight molar excess of sodium hydride (NaH) is then added portion-wise, and the mixture is stirred for a period to allow for the formation of the alkoxide. rsc.org Subsequently, an equimolar amount of benzyl bromide is added dropwise, and the reaction is allowed to proceed for several hours. rsc.org The resulting 6-(benzyloxy)hexan-1-ol is then isolated and purified, typically by flash chromatography, with reported yields around 45-55%. rsc.orgnih.gov

Alternative conditions have also been described, such as using tetrahydrofuran (B95107) (THF) as the solvent and heating the reaction mixture under reflux. jst.go.jp

Mesylation of 6-(Benzyloxy)hexan-1-ol

The second step in the synthesis of 6-(benzyloxy)hexyl methanesulfonate (B1217627) is the mesylation of the previously prepared 6-(benzyloxy)hexan-1-ol. This reaction converts the remaining hydroxyl group into a mesylate group.

Reaction Conditions and Reagent Selection

The mesylation is typically carried out by reacting 6-(benzyloxy)hexan-1-ol with methanesulfonyl chloride (MsCl) in the presence of a base. mdma.chcommonorganicchemistry.com Common bases used for this transformation include triethylamine (B128534) (TEA) and pyridine (B92270). commonorganicchemistry.com The reaction is generally performed in a suitable solvent at reduced temperatures, often between 0°C and -10°C, to control the reactivity and minimize side reactions. mdma.ch A slight excess of both the base and methanesulfonyl chloride is often employed to ensure complete conversion of the alcohol. mdma.ch

The choice of base can influence the reaction mechanism. While pyridine is a weaker base, stronger bases like triethylamine can promote the formation of a sulfene (B1252967) intermediate from methanesulfonyl chloride, which then reacts with the alcohol. stackexchange.com

| Reagent | Role | Common Excess |

| Methanesulfonyl Chloride (MsCl) | Mesylating Agent | 10% molar excess mdma.ch |

| Triethylamine (TEA) | Base | 50% molar excess mdma.ch |

| Pyridine | Base | Alternative to TEA commonorganicchemistry.com |

Solvent Effects on Mesylation Efficiency

The choice of solvent is crucial for the efficiency of the mesylation reaction. Dichloromethane (B109758) (DCM) is a commonly used solvent for this transformation. mdma.chcommonorganicchemistry.com It is favored for its ability to dissolve the reactants and for being relatively inert under the reaction conditions. Other solvents, such as toluene, have also been utilized in mesylation reactions of similar alcohols. acs.org The use of anhydrous solvents is critical, as methanesulfonyl chloride is highly sensitive to moisture and can readily hydrolyze, leading to lower yields and the formation of byproducts. researchgate.net In some specialized cases, water has been used as a solvent for mesylation reactions, but this requires careful pH control and the use of a phase-transfer catalyst. rsc.orgresearchgate.net

Reaction Monitoring and Isolation Techniques

The progress of the mesylation reaction can be monitored using techniques like Thin Layer Chromatography (TLC). rsc.org Once the reaction is complete, which can be as rapid as 10-15 minutes of stirring after the addition of reagents, a specific workup procedure is followed. mdma.ch This typically involves transferring the reaction mixture to a separatory funnel and washing it sequentially with ice water, cold dilute acid (e.g., 10% HCl), a saturated solution of sodium bicarbonate, and finally, brine. mdma.ch These washing steps are designed to remove excess reagents, the base hydrochloride salt, and any aqueous soluble impurities. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. rsc.org Further purification can be achieved through techniques like silica (B1680970) gel column chromatography. nih.gov

Synthesis of Analogous Benzyloxy Mesylates and Related Sulfonates

The synthetic principles described for 6-(benzyloxy)hexyl methanesulfonate can be extended to prepare a variety of analogous benzyloxy alkyl mesylates and other related sulfonates. For instance, the synthesis of 2-{[6-(benzyloxy)hexyl]oxy}ethyl methanesulfonate has been reported, following a similar procedure of reacting the corresponding alcohol with methanesulfonyl chloride and triethylamine in dichloromethane. google.com

Furthermore, the synthesis of benzyloxyalkyl-substituted 1,2,3-triazolyl α-GalCer analogues has involved the monobenzylation of diols followed by further functionalization. nih.gov Tosylates, which are related sulfonate esters, are also synthesized using analogous methods. For example, 1-benzyloxy-6-p-toluenesulfonyloxyhexane has been prepared by reacting 6-benzyloxy-1-hexanol with p-toluenesulfonyl chloride in pyridine. researchgate.net The synthesis of benzyl mesylates has also been explored for the construction of complex molecules like tetrahydrofuran lignans. tandfonline.com

Reactivity and Mechanistic Studies of 6 Benzyloxy Hexyl Methanesulfonate

Elimination Reactions

In addition to substitution, 6-(benzyloxy)hexyl methanesulfonate (B1217627) can undergo elimination reactions, typically following the E2 (bimolecular elimination) mechanism, especially in the presence of a strong, sterically hindered base. masterorganicchemistry.commdma.ch In this process, a proton on the carbon adjacent (beta-position) to the leaving group is abstracted by the base, leading to the formation of an alkene.

A common feature in the reactivity of alkyl sulfonates is the competition between SN2 and E2 pathways. acs.org The outcome is determined by several factors:

Nature of the Substrate : As a primary sulfonate, 6-(benzyloxy)hexyl methanesulfonate strongly favors the SN2 reaction over the E2 reaction. acs.org Elimination is less likely because it requires attack at a sterically unhindered beta-proton, and the primary carbon is readily accessible to nucleophiles.

Role of the Base/Nucleophile : The nature of the anionic reagent is critical. Strong, non-bulky bases that are also good nucleophiles (e.g., OH⁻, OCH₃⁻) will primarily yield the substitution product. Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor elimination by abstracting a proton rather than attacking the electrophilic carbon. nih.gov

Temperature : Higher reaction temperatures generally favor elimination over substitution. sit.edu.cn

Mechanistic Insights into Mesylate Formation from Alcohols

This compound is synthesized from its corresponding alcohol, 6-(benzyloxy)hexan-1-ol (B1273247). nih.gov The reaction involves treating the alcohol with methanesulfonyl chloride (mesyl chloride, MsCl) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534). mdma.chnih.gov

The mechanism proceeds as follows:

The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of mesyl chloride.

The chloride ion is displaced, and an intermediate oxonium ion is formed.

The base (e.g., pyridine) deprotonates the oxonium ion to yield the final, neutral mesylate ester and the pyridinium (B92312) salt. masterorganicchemistry.com

A crucial aspect of this transformation is that the bond between the carbon and oxygen of the alcohol is not broken. masterorganicchemistry.com Consequently, the reaction proceeds with complete retention of configuration at the carbon center. masterorganicchemistry.com If one were to start with a chiral alcohol, its stereochemistry would be preserved in the resulting mesylate product. masterorganicchemistry.com

Role of Base in Promoting Mesylate Esterification

The synthesis of this compound from its corresponding alcohol, 6-(benzyloxy)hexan-1-ol, is a standard esterification reaction. This process involves the use of a sulfonyl chloride, specifically methanesulfonyl chloride (MsCl), and requires the presence of a base. masterorganicchemistry.com The primary function of the base in this context is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the alcohol's hydroxyl group and methanesulfonyl chloride. masterorganicchemistry.com

By scavenging the acidic byproduct, the base prevents potential side reactions and drives the equilibrium of the reaction towards the formation of the desired methanesulfonate ester. masterorganicchemistry.comgoogle.com Typically, non-nucleophilic tertiary amines such as pyridine or triethylamine are employed for this purpose. google.comnih.gov Their role is crucial for ensuring high yields and preventing the degradation of acid-sensitive functional groups within the molecule.

For instance, in one documented synthesis, this compound was prepared by treating 6-(benzyloxy)hexan-1-ol with methanesulfonyl chloride in pyridine at 0 °C. nih.gov Another procedure utilized triethylamine as the base in dichloromethane (B109758) for the same transformation. google.com The choice of base and solvent can be optimized depending on the specific substrate and desired reaction conditions.

Table 1: Reagents Used in the Mesylation of 6-(Benzyloxy)hexan-1-ol

| Alcohol | Mesylating Agent | Base | Solvent | Reference |

|---|---|---|---|---|

| 6-(Benzyloxy)hexan-1-ol | Methanesulfonyl chloride | Pyridine | Pyridine | nih.gov |

Reduction Chemistry of the Methanesulfonate Group

The methanesulfonate (mesylate) group is an excellent leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance. This property makes the carbon atom to which it is attached electrophilic and susceptible to attack by various nucleophiles, including reducing agents. The reduction of the methanesulfonate group in a compound like this compound typically involves the cleavage of the carbon-oxygen bond, leading to the removal of the entire mesyloxy group and its replacement with a hydrogen atom.

Hydride-Mediated Reductions and Product Outcomes

Specific research has demonstrated the reduction of this compound using an N-heterocyclic carbene–borane complex, dipp-Imd-BH₃, which serves as a hydride source. In this reaction, conducted in toluene, the methanesulfonate was converted to (hexyloxymethyl)benzene. This transformation confirms the cleavage of the C-O bond and the replacement of the mesyloxy group with a hydride, effectively reducing the ester to an ether-alkane structure.

Other classes of hydride reagents, such as lithium aminoborohydrides (LABs), have also been shown to reduce alkyl methanesulfonate esters to their corresponding alkanes. researchgate.net The specific outcome can be influenced by the steric properties of the LAB reagent used. researchgate.net For example, a hindered LAB reagent favors reduction to the alkane, whereas unhindered LABs may result in amination products. researchgate.net

Table 2: Hydride-Mediated Reduction of this compound

| Reactant | Hydride Reagent | Product | Yield | Reference |

|---|

Role of 6 Benzyloxy Hexyl Methanesulfonate As a Synthetic Intermediate in Complex Molecule Construction

Retrosynthetic Analysis of Target Molecules Incorporating the 6-(Benzyloxy)hexyl Scaffold

Retrosynthetic analysis, a foundational strategy in synthetic organic chemistry, reveals the strategic importance of the 6-(benzyloxy)hexyl scaffold in the assembly of complex molecular architectures. This approach involves mentally deconstructing a target molecule into simpler, commercially available starting materials. When the target molecule contains a 6-carbon chain with a terminal benzyloxy group, 6-(benzyloxy)hexyl methanesulfonate (B1217627) often emerges as a key precursor.

The core of this strategy lies in recognizing the 6-(benzyloxy)hexyl unit as a versatile building block. The methanesulfonate group serves as an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the facile introduction of the six-carbon chain onto a diverse range of molecular frameworks. The benzyl (B1604629) ether provides a robust protecting group for the terminal hydroxyl function, which can be selectively removed under specific conditions, typically catalytic hydrogenation, later in the synthetic sequence. nih.gov This two-faceted functionality makes 6-(benzyloxy)hexyl methanesulfonate a powerful tool for forging key bonds in the synthesis of complex targets.

For instance, in the synthesis of N-alkylated deoxynojirimycin (DNJ) derivatives, the retrosynthetic analysis identifies the N-alkyl side chain as a key disconnection point. nih.gov The 6-(benzyloxy)hexyl group can be introduced by nucleophilic substitution of the mesylate by the nitrogen atom of the deoxynojirimycin core. Similarly, in the construction of certain ether-linked compounds, the ether bond can be retrosynthetically cleaved to reveal an alcohol and an alkylating agent, for which this compound is an ideal candidate. This strategic disconnection simplifies the synthetic challenge into the preparation of the core structure and the subsequent attachment of the pre-functionalized six-carbon chain.

Utilization in the Synthesis of Nitrogen-Containing Compounds

The electrophilic nature of the carbon bearing the methanesulfonate group makes this compound a highly effective reagent for the alkylation of nitrogen-containing nucleophiles. This reactivity has been extensively exploited in the synthesis of various biologically significant nitrogen heterocycles.

Applications in Deoxynojirimycin (DNJ) Derivatives

Deoxynojirimycin (DNJ) and its analogs are potent inhibitors of α-glucosidases and hold therapeutic promise for conditions such as viral infections and diabetes. nih.govmdpi.com The synthesis of N-alkylated DNJ derivatives often employs this compound to introduce a six-carbon linker. nih.gov

In a typical synthetic route, 1,6-hexanediol (B165255) is first mono-benzylated to produce 6-(benzyloxy)hexan-1-ol (B1273247). nih.gov This alcohol is then converted to the corresponding methanesulfonate by treatment with methanesulfonyl chloride in the presence of a base like pyridine (B92270). nih.gov The resulting this compound is then reacted with deoxynojirimycin. The nitrogen atom of the DNJ core acts as a nucleophile, displacing the mesylate group to form the desired N-alkylated product. The final step involves the removal of the benzyl protecting group via catalytic hydrogenation to yield the target N-hexyl-DNJ derivative. nih.gov This method provides a straightforward and efficient means to introduce a flexible six-carbon chain onto the DNJ scaffold, allowing for the exploration of structure-activity relationships. nih.gov

Synthesis of Iminosugar Analogs (e.g., Fagomine (B1671860) and its Epimers)

Iminosugars, such as fagomine, are another class of carbohydrate mimics that exhibit significant glycosidase inhibitory activity. plos.org The synthesis of fagomine and its epimers can be achieved through strategies that may involve intermediates structurally related to the 6-(benzyloxy)hexyl scaffold, although direct use of this compound itself is less common in the core cyclization step.

However, the principles of using a protected hydroxyl group and a good leaving group on a hexane (B92381) backbone are central to many synthetic approaches. For example, in the synthesis of 2-epi-fagomine, a key intermediate is a mesylated hexose (B10828440) derivative where the mesylate acts as a leaving group for an intramolecular cyclization. aurigeneservices.comresearchgate.net While not identical, this strategy mirrors the reactivity pattern of this compound, where a leaving group facilitates bond formation. The synthesis of D-fagomine has also been achieved from precursors derived from D-glucose, highlighting the importance of chiral pool starting materials in constructing these complex iminosugars. aurigeneservices.comresearchgate.net

Formation of Functionalized Piperidine (B6355638) and Tetrahydroisoquinoline Systems

The utility of this compound extends to the synthesis of other nitrogen-containing heterocycles like functionalized piperidines and tetrahydroisoquinolines. These structural motifs are prevalent in a wide array of natural products and pharmaceuticals.

The synthesis of functionalized piperidines can be accomplished by reacting a suitable amine precursor with this compound. The nitrogen atom displaces the mesylate to form a secondary amine, which can then undergo further transformations to construct the piperidine ring.

In the context of tetrahydroisoquinolines, while direct alkylation with this compound to form the core ring is not a primary method, the principles of its reactivity are applicable in the synthesis of precursors. For instance, the benzyloxyhexyl moiety can be incorporated into a side chain that is later elaborated into the heterocyclic ring system through methods like the Pictet-Spengler or Bischler-Napieralski reactions. scholaris.ca

Application in Ether and Thioether Linkage Formation

The electrophilic nature of this compound makes it a valuable reagent for the formation of ether and thioether linkages. This is achieved through the Williamson ether synthesis and its thio-analogue, where an alkoxide or thiolate nucleophile displaces the methanesulfonate leaving group.

This strategy has been applied in the synthesis of various complex molecules where a flexible six-carbon spacer with a protected hydroxyl terminus is required. google.comgoogle.com For example, a phenolic or alcoholic substrate can be deprotonated with a suitable base to generate the corresponding alkoxide, which then reacts with this compound to form the desired ether. google.com The benzyl protecting group can be subsequently removed by catalytic hydrogenation to unmask the primary alcohol for further functionalization.

Similarly, thioether linkages can be readily formed by reacting a thiol with this compound in the presence of a base. This approach offers a reliable method for introducing the 6-(benzyloxy)hexylthio moiety into a target molecule.

| Reactant Class | Product Linkage | Key Reagents |

| Alcohols/Phenols | Ether | Base (e.g., NaH), this compound |

| Thiols | Thioether | Base (e.g., K2CO3), this compound |

Mediating Carbon-Carbon Bond Forming Reactions

While primarily utilized for forming carbon-heteroatom bonds, this compound can also participate in certain carbon-carbon bond-forming reactions. This typically involves the reaction of the mesylate with a potent carbon nucleophile, such as an organometallic reagent or a stabilized carbanion.

For instance, Grignard reagents or organolithium compounds can displace the methanesulfonate group to form a new carbon-carbon bond. This allows for the extension of a carbon chain by the six-carbon benzyloxyhexyl unit. Similarly, enolates derived from β-dicarbonyl compounds or other activated methylene (B1212753) compounds can be alkylated with this compound.

These reactions, while less common than its application in heteroatom alkylation, demonstrate the versatility of this compound as a synthetic intermediate. The ability to form carbon-carbon bonds further expands its utility in the construction of complex organic molecules, where precise control over the assembly of the carbon skeleton is paramount. rsc.org

Role in Cross-Coupling Methodologies

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While direct examples of this compound participating in well-known cross-coupling reactions like the Suzuki-Miyaura, Negishi, or Buchwald-Hartwig amination are not extensively documented in the reviewed literature, the inherent reactivity of the methanesulfonate group suggests its potential as a suitable electrophilic partner in such transformations. rsc.orgresearchgate.net

Alkyl sulfonates, in general, are recognized as effective electrophiles in various palladium-catalyzed cross-coupling reactions. rsc.org The methanesulfonate moiety in this compound serves as an excellent leaving group, which, upon activation by a palladium catalyst, could readily undergo oxidative addition, a key step in the catalytic cycle of these reactions. The benzyl-protected hydroxyl group offers the advantage of being stable under many cross-coupling conditions, allowing for the introduction of the hexyl chain with a masked functionality that can be revealed at a later synthetic stage.

For instance, in a hypothetical Suzuki-Miyaura coupling, this compound could potentially be coupled with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. Similarly, in a Buchwald-Hartwig amination, it could react with an amine to furnish a C-N bond, leading to the corresponding N-alkylated product. acs.org The successful application of other alkyl methanesulfonates in these powerful synthetic methods provides a strong rationale for the potential utility of this compound in this context, warranting further investigation to expand its synthetic repertoire.

Construction of Complex Polycyclic and Heterocyclic Frameworks

The assembly of intricate polycyclic and heterocyclic scaffolds is a formidable challenge in organic synthesis. This compound has proven to be a key player in the strategic construction of such complex architectures, as exemplified in the synthetic efforts towards the Daphniphyllum alkaloids.

A notable application is found in the synthesis of caldaphnidine C, a complex natural product possessing a highly intricate polycyclic and heterocyclic core. scholaris.ca In this synthesis, a derivative of this compound is utilized to introduce a key side chain that ultimately becomes part of the complex framework. The long, flexible hexyl chain, tethered via the reactive methanesulfonate, allows for its incorporation into the molecular backbone through carefully orchestrated cyclization strategies. The benzyl protecting group ensures that the hydroxyl functionality remains inert during the initial bond-forming reactions and is available for subsequent transformations to complete the synthesis of the target molecule. This example highlights the strategic importance of this compound in facilitating the construction of sterically demanding and stereochemically rich polycyclic systems.

The ability to introduce a six-carbon chain with a protected hydroxyl group is particularly advantageous in the synthesis of macrocycles and other large ring systems, where conformational flexibility and strategic functionalization are crucial for successful ring closure.

Precursor to Diverse Functionalized Alkyl Chains in Natural Product Synthesis

The utility of this compound extends significantly to its role as a precursor for introducing functionalized alkyl chains in the total synthesis of various natural products. Its ability to act as a potent alkylating agent allows for the facile attachment of a C6-benzyloxy chain to a variety of nucleophiles.

A prominent example is the synthesis of N-alkylated deoxynojirimycin (DNJ) derivatives, which have been investigated for their potential antiviral activities. nih.gov In the synthesis of these compounds, this compound serves as the key electrophile for the N-alkylation of the deoxynojirimycin core. The reaction proceeds by nucleophilic attack of the amine on the primary carbon bearing the methanesulfonate leaving group, effectively installing the benzyloxyhexyl side chain. The benzyl protecting group can then be readily cleaved in a subsequent step to reveal the free hydroxyl group, which can be further modified or may be essential for the biological activity of the final compound.

The following table summarizes the key transformation in the synthesis of a DNJ derivative using this compound:

| Reactant 1 | Reactant 2 | Product of Alkylation | Final Functionalized Chain |

| Deoxynojirimycin (DNJ) | This compound | N-(6-(Benzyloxy)hexyl)deoxynojirimycin | N-(6-hydroxyhexyl)deoxynojirimycin |

This strategy showcases the efficiency and versatility of this compound in introducing a functionalized alkyl tether, a common motif in many biologically active molecules. The straightforward nature of the alkylation reaction, coupled with the stability and ease of deprotection of the benzyl group, makes it a preferred choice for synthetic chemists.

Furthermore, the work towards the synthesis of yuzurimine-type Daphniphyllum alkaloids, such as caldaphnidine C, also underscores the importance of intermediates derived from 6-(benzyloxy)hexanol, the precursor to the title methanesulfonate. scholaris.caspringernature.comrhhz.netscribd.commdpi.comnih.gov In these complex syntheses, the benzyloxyhexyl moiety is strategically installed and later elaborated to form crucial parts of the intricate alkaloid skeleton.

Stereochemical Considerations in Reactions Involving 6 Benzyloxy Hexyl Methanesulfonate

Retention of Configuration during Mesylation Procedures

The conversion of an alcohol to a methanesulfonate (B1217627) (mesylate) is a key step in activating the hydroxyl group for subsequent nucleophilic substitution. This reaction typically proceeds with the retention of configuration at the stereocenter bearing the hydroxyl group. The mesylation of a chiral alcohol, such as a chiral precursor to 6-(benzyloxy)hexyl methanesulfonate, involves the reaction of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534). masterorganicchemistry.com

The mechanism of this transformation is crucial to understanding the stereochemical outcome. The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of methanesulfonyl chloride. This process does not break the carbon-oxygen bond of the alcohol. masterorganicchemistry.comlibretexts.org Consequently, the stereochemical integrity of the carbon atom attached to the oxygen is preserved. masterorganicchemistry.comlibretexts.org For example, the mesylation of a chiral alcohol with an (R) configuration will yield the corresponding mesylate with the same (R) configuration. This principle is fundamental in multistep syntheses where the stereochemistry established in an early step needs to be carried through to the final product. aurigeneservices.comresearchgate.net

Table 1: Stereochemical Outcome of Mesylation

| Starting Material (Chiral Alcohol) | Reagents | Product (Mesylate) | Stereochemical Outcome |

|---|---|---|---|

| (R)-Alcohol | MsCl, Pyridine | (R)-Methanesulfonate | Retention of Configuration |

| (S)-Alcohol | MsCl, Pyridine | (S)-Methanesulfonate | Retention of Configuration |

Inversion of Configuration in Stereospecific Nucleophilic Displacement Reactions

Once this compound is formed, its methanesulfonate group serves as an excellent leaving group in nucleophilic substitution reactions. These reactions, particularly those following an Sₙ2 mechanism, are characterized by an inversion of configuration at the electrophilic carbon center. wordpress.comlibretexts.orgmasterorganicchemistry.com This stereochemical outcome is a direct consequence of the backside attack of the nucleophile on the carbon atom bearing the mesyloxy group. masterorganicchemistry.comchemistrysteps.com

The Sₙ2 reaction is a concerted, one-step process where the nucleophile approaches the substrate from the side opposite to the leaving group. wordpress.commasterorganicchemistry.com This approach minimizes steric hindrance and electrostatic repulsion between the incoming nucleophile and the departing leaving group. The transition state involves a pentacoordinate carbon atom, and as the new bond with the nucleophile forms, the bond with the leaving group breaks, leading to a Walden inversion of the molecule's stereochemistry. libretexts.orgmasterorganicchemistry.comlibretexts.org

For instance, if (R)-6-(benzyloxy)hexyl methanesulfonate reacts with a nucleophile, such as an azide (B81097) or a cyanide ion, the resulting product will have the (S) configuration. This predictable stereospecificity is a powerful tool in asymmetric synthesis, allowing for the controlled introduction of functional groups with a defined stereochemistry. aurigeneservices.comresearchgate.netnih.gov The reaction of 6-(4-phenylbutoxy)hexanol methanesulfonate with (R)-phenylglycinol, for example, proceeds via a nucleophilic substitution that is key to the synthesis of Salmeterol. drugfuture.com

Table 2: Stereochemistry of Sₙ2 Reactions of this compound

| Substrate | Nucleophile | Product | Stereochemical Outcome |

|---|---|---|---|

| (R)-6-(Benzyloxy)hexyl Methanesulfonate | Nu⁻ | (S)-Product | Inversion of Configuration |

| (S)-6-(Benzyloxy)hexyl Methanesulfonate | Nu⁻ | (R)-Product | Inversion of Configuration |

Advanced Synthetic Applications and Derivatives

Multi-step Total Syntheses Incorporating 6-(Benzyloxy)hexyl Methanesulfonate (B1217627) as a Key Intermediate

6-(Benzyloxy)hexyl methanesulfonate serves as a crucial C6 building block in the convergent synthesis of larger, more complex molecular targets. Its role is typically to introduce a protected six-carbon chain that can be further manipulated after the key coupling reaction.

A prominent example is found in the synthesis of N-alkylated deoxynojirimycin (DNJ) derivatives, which were investigated for their potential as antiviral agents. nih.gov In this multi-step pathway, this compound (compound 14 in the study) was itself prepared from 1,6-hexanediol (B165255). The synthesis proceeds by mono-protection of the diol with benzyl (B1604629) bromide to yield 6-(benzyloxy)hexan-1-ol (B1273247) (13 ), which is then treated with methanesulfonyl chloride in pyridine (B92270) to furnish the key intermediate, this compound. nih.gov This intermediate is then used to alkylate an alcohol, forming a new ether linkage. Subsequent steps in the synthesis involve the removal of the benzyl protecting group via hydrogenation, followed by oxidation of the resulting primary alcohol to an aldehyde, which then undergoes reductive amination with DNJ to yield the final target molecules. nih.gov

Another illustration of its utility is in the synthesis of mitochondria-targeted antioxidants. researchgate.net In the preparation of Vitamin E derivatives linked to a triphenylphosphonium cation, a (6-methanesulfonyloxy-hexyl) intermediate is employed to connect the antioxidant chroman moiety to the cationic targeting group. This strategy highlights the role of the hexyl methanesulfonate unit as a versatile linker in constructing complex bioactive compounds. researchgate.net

Table 1: Examples of this compound in Total Synthesis

| Target Molecule Class | Role of this compound | Key Subsequent Transformations | Reference |

|---|---|---|---|

| N-Alkylated Deoxynojirimycin (DNJ) Derivatives | C6 Alkylating Agent | Ether formation, Hydrogenolysis (debenzylation), Oxidation, Reductive Amination | nih.gov |

| Mitochondria-Targeted Vitamin E Derivatives | Linker Unit | Nucleophilic substitution to attach triphenylphosphine | researchgate.net |

Strategies for Orthogonal Protecting Group Manipulation within Complex Synthetic Pathways

The effectiveness of this compound in complex syntheses is greatly enhanced by the concept of orthogonal protection. organic-chemistry.orgbham.ac.uk An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others by using specific, non-interfering reaction conditions. organic-chemistry.orgnih.gov

The benzyl (Bn) ether and the methanesulfonate (mesylate, Ms) group in this compound represent a functionally orthogonal pair. The benzyl group is a robust protecting group for alcohols, stable to a wide range of acidic and basic conditions as well as many oxidizing and reducing agents. Its removal is most commonly and cleanly achieved through catalytic hydrogenation (e.g., H₂, Pd/C). nih.gov In contrast, the methanesulfonate group is not a protecting group but an excellent leaving group, designed to be displaced by a nucleophile.

This orthogonality is critical in multi-step synthesis. For instance, in the synthesis of hydroxypyridinone-diamine hybrids, various methanesulfonate-bearing intermediates are used in the presence of other protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). mdpi.com The Boc group is labile to acid (e.g., trifluoroacetic acid), while the Cbz group, like the benzyl ether, is removed by hydrogenolysis. google.com A methanesulfonate can undergo nucleophilic substitution without affecting either Boc or Cbz groups, and subsequently, the Boc group could be removed without cleaving the Cbz group, or vice-versa. This allows for precise, stepwise manipulation of different functional groups within the same molecule. mdpi.com

Table 2: Orthogonal Protecting Groups Relevant to Syntheses Involving Alkyl Methanesulfonates

| Protecting Group | Abbreviation | Functionality Protected | Cleavage Conditions | Stability to Mesylate Displacement |

|---|---|---|---|---|

| Benzyl | Bn | Alcohol, Phenol | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable |

| tert-Butoxycarbonyl | Boc | Amine, Alcohol | Strong Acid (e.g., TFA) | Stable |

| Benzyloxycarbonyl | Cbz | Amine | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable |

| Trityl | Trt | Alcohol, Amine, Thiol | Mild Acid | Stable |

| Acetamidomethyl | Acm | Thiol | Iodine, Silver Ions | Stable |

Development of Analogs and Modified Derivatives of this compound for Enhanced Reactivity or Selectivity

To meet the specific demands of a synthetic target or to modulate biological activity, analogs and derivatives of this compound have been developed. These modifications typically involve altering the length or structure of the alkyl chain or substituting the benzyl group.

One such analog is 2-{[6-(benzyloxy)hexyl]oxy}ethyl methanesulfonate , which incorporates an additional ether linkage within the backbone. google.com This modification alters the spacing and flexibility of the linker. In a patent for β2 adrenergic receptor agonists, this derivative was synthesized and used to alkylate an amine, demonstrating its utility in building more complex molecular architectures. google.com

Other derivatives have been synthesized where the simple hexyl chain is replaced by a functionalized one. For example, the synthesis of hydroxypyridinone-diamine hybrids involved intermediates like 2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butyl methanesulfonate and 5,6-bis((tert-butoxycarbonyl)amino)hexyl methanesulfonate . mdpi.com These compounds replace the benzyloxy group with other protected functionalities (Cbz- and Boc-protected amines), effectively creating bifunctional building blocks where the methanesulfonate acts as the reactive handle for coupling. mdpi.comnih.gov

The principle of modifying alkyl chains to enhance properties is a common strategy. In the development of 6-anilinouracil-based inhibitors, N3-alkyl derivatives with chain lengths from ethyl to hexyl were synthesized. It was found that these modifications significantly enhanced both binding to the target polymerase and antimicrobial potency, illustrating how linker length can be tuned for optimal biological effect. acs.org

Table 3: Selected Analogs and Derivatives of this compound

| Analog/Derivative Name | Structural Modification | Intended Application / Role | Reference |

|---|---|---|---|

| 2-{[6-(Benzyloxy)hexyl]oxy}ethyl methanesulfonate | Ether linkage inserted into the alkyl chain | Spacer for linking moieties in β2 adrenergic receptor agonists | google.com |

| 5,6-bis((tert-butoxycarbonyl)amino)hexyl methanesulfonate | Replacement of benzyloxy group with two protected amine functions | Functionalized building block for synthesis of hydroxypyridinone hybrids | mdpi.com |

| 2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butyl methanesulfonate | Shorter (butyl) chain with protected amine functionalities | Functionalized building block for synthesis of chelating agents | mdpi.com |

Future Research Directions and Perspectives

Exploration of Novel Reactivity Patterns and Transformation Strategies

Future research is poised to uncover novel reactivity patterns of 6-(benzyloxy)hexyl methanesulfonate (B1217627), moving beyond its established role as a simple alkylating agent. Investigations into its participation in transition-metal-catalyzed cross-coupling reactions, for instance, could reveal new carbon-carbon and carbon-heteroatom bond-forming methodologies. The exploration of its reactivity with organometallic reagents under various catalytic systems could lead to the development of stereoconvergent cross-coupling reactions, providing access to chiral molecules with high enantioselectivity. acs.org Furthermore, studying its behavior under photochemical or electrochemical conditions could unlock unprecedented transformations and reaction pathways. researchgate.net The development of new catalytic systems that can activate the C-O bond of the mesylate group in unconventional ways is another promising avenue. This could involve the use of N-heterocyclic carbene (NHC)-borane complexes, which have shown potential in the reduction of alkyl sulfonates.

Development of Sustainable and Environmentally Benign Synthetic Routes

The development of greener and more sustainable synthetic methods for and utilizing 6-(benzyloxy)hexyl methanesulfonate is a critical area for future research. This includes the exploration of solvent-free reaction conditions or the use of environmentally benign solvents. google.com Additionally, the development of catalytic, atom-economical processes for its synthesis and subsequent transformations will be a key focus. For example, replacing traditional stoichiometric reagents with catalytic alternatives can significantly reduce waste generation. Research into one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, can also contribute to more sustainable and efficient chemical processes. acs.org

Advancements in Chemo- and Regioselective Transformations

Enhancing the chemo- and regioselectivity of reactions involving this compound is a significant goal for future research. This is particularly important when the molecule contains multiple reactive sites. The development of new catalysts and reaction conditions that can precisely control which functional group reacts will be crucial. For instance, in molecules with multiple hydroxyl groups, selective mesylation of the primary alcohol over secondary or tertiary alcohols is often desired. Future work could focus on developing catalysts that can differentiate between similar functional groups with high precision. unifi.it The use of directing groups or advanced ligand design in transition-metal catalysis could also play a pivotal role in achieving high levels of chemo- and regioselectivity in reactions involving this compound. acs.org

Integration into Automated and High-Throughput Synthesis Platforms

The integration of synthetic routes involving this compound into automated and high-throughput synthesis platforms represents a significant step towards accelerating drug discovery and materials science research. google.com Developing robust and reliable reaction protocols that are amenable to automation is a key challenge. This includes ensuring reactions are reproducible and scalable. The use of automated synthesis systems can enable the rapid generation of libraries of compounds for biological screening or materials testing. patexia.comscholaris.ca Future research will likely focus on optimizing reaction conditions, developing efficient purification methods compatible with automated systems, and designing modular synthetic routes that can be easily adapted for high-throughput synthesis. google.com

Q & A

Q. Basic (Characterization)

- ¹H/¹³C NMR: Key signals include benzyl aromatic protons (7.3–7.4 ppm) and methanesulfonate methyl group (3.0 ppm) .

- HRMS: Confirm molecular ion ([M+Na]⁺ at m/z 325.1208) and absence of dimeric byproducts .

- IR spectroscopy: Absence of OH stretch (~3400 cm⁻¹) confirms complete sulfonation .

How does solvent choice impact the stability of this compound?

Q. Advanced (Stability Studies)

- Storage: Anhydrous solvents (e.g., dichloromethane) prevent hydrolysis. Avoid protic solvents (water, methanol) to preserve the sulfonate ester .

- Temperature: Store at –20°C to minimize thermal degradation.

- Compatibility: Polar aprotic solvents (DMF, DMSO) are preferred for downstream reactions (e.g., SN2 substitutions).

What role does this compound play in peptide synthesis?

Advanced (Organic Synthesis)

The compound acts as a key intermediate for introducing protected aminohexyl linkers. For example:

- Peptide elongation: React with amines (e.g., Boc-protected amino acids) to generate alkylated intermediates .

- Protecting group strategy: The benzyl ether can be selectively removed post-conjugation to expose hydroxyl groups for further functionalization .

How can reaction scalability be optimized without compromising yield?

Q. Advanced (Process Chemistry)

- Solvent volume: Reduce pyridine to 3–5 volumes (vs. 10 volumes in lab-scale) while ensuring efficient heat dissipation.

- Batch vs. flow: Continuous flow systems may improve mixing and temperature control for large-scale methanesulfonation .

- Quality control: Implement in-line IR or HPLC to monitor reaction progression and automate quenching.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.